molecular formula C10H19NO2 B2871360 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol CAS No. 55307-76-1

1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol

Cat. No.: B2871360
CAS No.: 55307-76-1
M. Wt: 185.267
InChI Key: YRHZXTSBRKOVDL-UHFFFAOYSA-N
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Description

1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is a cyclopentanol derivative featuring a morpholine moiety attached via a methylene bridge to the 1-position of the cyclopentane ring. Morpholine derivatives are often employed in drug design due to their solubility and bioavailability-enhancing properties. The compound’s molecular formula can be inferred as C₁₀H₁₇NO₂ (cyclopentanol backbone: C₅H₁₀O; morpholin-4-ylmethyl group: C₅H₁₀NO). Its synthesis may resemble methods used for similar compounds, such as nucleophilic addition to cyclopentanone derivatives followed by functional group transformations .

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10(3-1-2-4-10)9-11-5-7-13-8-6-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHZXTSBRKOVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol typically involves the reaction of morpholine with cyclopentanone under specific conditions. The process can be summarized as follows:

    Starting Materials: Morpholine and cyclopentanone.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, influencing their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol with analogous cyclopentanol derivatives, highlighting structural variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Differences/Applications
This compound C₁₀H₁₇NO₂* ~185.2 (estimated) Morpholin-4-ylmethyl at C1 Central morpholine group enhances solubility; potential use in drug delivery systems.
1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine C₁₁H₁₷N₃ 185.28 Amine group replaces hydroxyl Higher nitrogen content; suited for coordination chemistry or as a ligand .
2-(Morpholin-4-yl)cyclopentan-1-ol C₉H₁₇NO₂ 185.24 Morpholine directly attached at C2 Structural isomer; discontinued due to synthesis challenges .
1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol C₁₂H₁₅ClOS 242.77 4-Chlorophenylsulfanyl group Sulfur-containing substituent; potential agrochemical applications .
1-(Hydroxymethyl)cyclopentan-1-ol C₆H₁₂O₂ 116.16 Dual hydroxyl groups Simpler structure; used in polymer chemistry or as a crosslinking agent .
1-[(Benzylamino)methyl]cyclopentan-1-ol C₁₃H₁₉NO 205.30 Benzylamino group Enhanced lipophilicity; explored in CNS drug research .
1-[(Methylamino)methyl]cyclopentan-1-ol C₇H₁₅NO 129.20 Methylamino group Smaller substituent; used in small-molecule screening .
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol C₁₃H₁₆ClNO 237.73 Chlorophenyl-imino group Complex substituent; studied for antimicrobial activity .

*Inferred based on cyclopentanol and morpholine group contributions.

Key Research Findings and Trends

Synthetic Accessibility: Compounds like 1-[(benzylamino)methyl]cyclopentan-1-ol and 1-{[(4-chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol are synthesized via nucleophilic addition to cyclopentanone, followed by functionalization (e.g., silylation, amination) . Similar methods may apply to the target compound.

Bioactivity: Morpholine-containing analogs are frequently explored in drug discovery for their ability to improve pharmacokinetic profiles. For example, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8) is noted for its versatility in pharmaceuticals and material science .

Stability Challenges : The discontinuation of 2-(Morpholin-4-yl)cyclopentan-1-ol suggests that substituent positioning significantly impacts stability or synthesis feasibility .

Structural Diversity: Substituting the hydroxyl group with amines (e.g., methylamino, benzylamino) alters electronic properties and bioavailability, expanding utility in catalysis or targeted therapies .

Biological Activity

1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol is a compound characterized by the presence of a morpholine ring, which imparts unique chemical and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C8H15NO2
Molecular Weight: 157.2 g/mol
CAS Number: 1784793-73-2
Purity: ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of target proteins. The hydroxyl group also plays a critical role in mediating these interactions, potentially affecting signal transduction pathways.

Neuroprotective Effects

Research has suggested that morpholine derivatives may possess neuroprotective properties. The ability of this compound to modulate neurotransmitter systems could provide insights into its potential use in treating neurodegenerative diseases. In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and excitotoxicity.

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Preliminary investigations into similar morpholine derivatives have demonstrated inhibitory effects against various bacterial strains, indicating a possible avenue for the development of new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
1-[(Piperidin-4-yl)methyl]cyclopentan-1-olPiperidine StructureAntitumor activity
1-[(Pyrrolidin-4-yl)methyl]cyclopentan-1-olPyrrolidine StructureNeuroprotective effects
1-(Morpholin-4-yl)cyclobutanolCyclobutanol StructureAntimicrobial properties

Case Studies

Several case studies highlight the biological implications of morpholine derivatives:

  • Antitumor Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated a series of morpholine-based compounds for their anticancer activity against breast cancer cell lines. Results showed that specific substitutions on the morpholine ring enhanced cytotoxicity and induced apoptosis in cancer cells.
  • Neuroprotection in Animal Models : Research conducted on a related compound demonstrated significant neuroprotective effects in murine models of Alzheimer's disease. The study found that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function.
  • Antimicrobial Screening : A recent screening of various morpholine derivatives revealed that some exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics.

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